Antituberculosis agent-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H29ClN4O |

|---|---|

Molecular Weight |

437.0 g/mol |

IUPAC Name |

5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-2-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C25H29ClN4O/c1-16(2)31-23-14-20(18-9-11-27-12-10-18)17(3)13-22(23)29-25-21(26)15-28-24(30-25)19-7-5-4-6-8-19/h4-8,13-16,18,27H,9-12H2,1-3H3,(H,28,29,30) |

InChI Key |

LKRINMKLPCVYQU-UHFFFAOYSA-N |

Canonical SMILES |

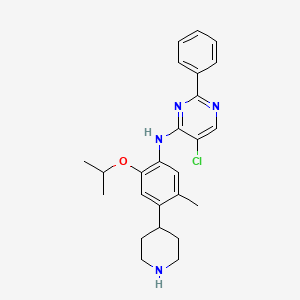

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC(=NC=C3Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Antituberculosis Agent-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of a promising new antituberculosis candidate, designated as Antituberculosis agent-9 (also referred to as compound 5a). This pyrimidine derivative has demonstrated potent inhibitory activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.

Chemical Synthesis

The synthesis of this compound (5a) is a multi-step process. The following is a detailed experimental protocol for its preparation.

Synthesis of 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(3-isopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)pyrimidine-2,4-diamine (5a)

A solution of 2,5-dichloro-N4-(3-isopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine (1.0 equivalent) in a suitable solvent is treated with tert-butyl 4-(4-amino-3-isopropoxy-6-methylphenyl)piperidine-1-carboxylate (1.2 equivalents) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents). The reaction mixture is stirred at an elevated temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then treated with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM) to remove the Boc protecting group from the piperidine nitrogen. After stirring for a specified time, the reaction is neutralized with a base, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the final compound, this compound (5a).

Experimental Workflow for the Synthesis of this compound (5a)

An In-depth Technical Guide to the Mechanism of Action of Bedaquiline (formerly TMC207), an Antituberculosis Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bedaquiline, a diarylquinoline antimycobacterial agent, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, targeting the essential energy metabolism of Mycobacterium tuberculosis, has made it a cornerstone of modern TB therapy. This guide provides a comprehensive overview of the molecular mechanisms underpinning Bedaquiline's efficacy, the development of resistance, and key experimental data.

Introduction

Tuberculosis remains a formidable global health challenge, exacerbated by the rise of drug-resistant strains. Bedaquiline, approved by the FDA in 2012, was the first new anti-TB drug with a novel mechanism of action to be approved in over four decades. It is a potent bactericidal agent effective against both replicating and non-replicating mycobacteria.[1][2][3] This document will delve into the core scientific principles of its action, providing detailed data and methodologies for the scientific community.

Mechanism of Action: Targeting the F1Fo-ATP Synthase

Bedaquiline's primary molecular target is the F1Fo-ATP synthase, a crucial enzyme for energy production in Mycobacterium tuberculosis.[1][2] By inhibiting this enzyme, Bedaquiline disrupts the proton motive force, leading to a depletion of cellular ATP and subsequent cell death.[2][3] The bactericidal effect, however, is delayed, with cell death occurring several days after ATP depletion begins.[4]

Direct Inhibition Mechanisms

Bedaquiline is understood to have two direct points of interaction with the ATP synthase enzyme:

-

Binding to the c-ring: The most well-established mechanism involves Bedaquiline binding to the oligomeric c-ring within the membrane-embedded Fo domain of the ATP synthase.[5][6] This interaction locks the c-ring, stalling its rotation and thereby preventing the translocation of protons that drives ATP synthesis in the F1 catalytic domain.[5][6]

-

Interaction with the ε-subunit: A second, more controversial, direct mechanism proposes that Bedaquiline binds to the ε-subunit of the ATP synthase.[5][6] This interaction is thought to disrupt the link between the c-ring's rotation and the catalytic activity of the F1 domain.[5][6] However, the moderate binding affinity and the inability to isolate spontaneous resistance mutants in the ε-subunit have made this mechanism a subject of ongoing scientific debate.[5][6]

Indirect Mechanism: Uncoupling

At higher concentrations, Bedaquiline has been shown to function as an uncoupler, disrupting the proton gradient across the mycobacterial membrane.[5] This action separates electron transport from ATP synthesis. However, recent studies suggest this uncoupling effect may not be a primary contributor to Bedaquiline's antimycobacterial activity at clinically relevant concentrations.[6][7]

Mechanisms of Resistance

Resistance to Bedaquiline is an emerging concern and can arise through two primary pathways:

-

Target-Based Resistance: Mutations in the atpE gene, which encodes the c-subunit of the ATP synthase, are the primary cause of target-based resistance.[4][8][9] These mutations prevent Bedaquiline from binding effectively to the c-ring, leading to high-level resistance.[9]

-

Non-Target-Based Resistance: The most common mechanism of resistance involves mutations in the Rv0678 gene.[8][9][10] This gene encodes a transcriptional repressor for the MmpS5-MmpL5 efflux pump.[8][10] Mutations that inactivate Rv0678 lead to the overexpression of this efflux pump, which actively transports Bedaquiline out of the cell, resulting in low-level resistance.[8][11] This mechanism also confers cross-resistance to clofazimine.[8][11] Mutations in the pepQ gene have also been associated with low-level Bedaquiline resistance.[8][9][12]

Quantitative Data Summary

The clinical efficacy and safety of Bedaquiline have been evaluated in several key studies, notably the Phase IIb trials C208 and C209.

Table 1: Efficacy of Bedaquiline in MDR-TB (Trial C208, Stage 2)

| Outcome | Bedaquiline + Background Regimen (n=79) | Placebo + Background Regimen (n=81) | p-value |

| Median Time to Sputum Culture Conversion | 83 days | 125 days | <0.001 |

| Culture Conversion Rate at 24 Weeks | 79% | 58% | 0.008 |

| Culture Conversion Rate at 120 Weeks | 62% | 44% | 0.04 |

| WHO Defined Cure Rate at 120 Weeks | 58% | 32% | 0.003 |

Data sourced from clinical trial NCT00449644.[8][13]

Table 2: Safety Profile of Bedaquiline (Pooled Data from C208)

| Adverse Event (>10% incidence in Bedaquiline group) | Bedaquiline Group (n=102) | Placebo Group (n=105) |

| Nausea | 35.3% | 30.5% |

| Arthralgia | 29.4% | 21.9% |

| Headache | 23.5% | 11.4% |

| Hyperuricaemia | 22.5% | 19.0% |

| Vomiting | 20.6% | 21.9% |

| QTcF >450 ms | 26.6% | 8.6% |

| Hepatic Disorders | 8.8% | 1.9% |

| Mortality (at 120 weeks) | 12.7% (10/79) | 2.5% (2/81) |

Data sourced from FDA briefing documents and trial publications.[2][14]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the Resazurin Microtiter Assay (REMA), a common method for determining the MIC of Bedaquiline against M. tuberculosis.

Methodology:

-

Preparation of Bedaquiline dilutions: Prepare 2-fold serial dilutions of Bedaquiline in 7H9 broth supplemented with OADC in a 96-well microtiter plate. The concentration range typically spans from 0.0039 to 1.0 mg/L.[15]

-

Inoculum preparation: Prepare a bacterial inoculum of M. tuberculosis with a turbidity equivalent to a 1.0 McFarland standard, then dilute it 1:20 in 7H9 medium.[15]

-

Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate. Include a drug-free well as a growth control.

-

Incubation: Seal the plates and incubate at 37°C for 7-10 days.

-

Addition of Resazurin: Prepare a sterile solution of resazurin sodium salt. Add 30 µL of the resazurin solution to each well.

-

Final Incubation: Re-incubate the plates at 37°C for 24-48 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of Bedaquiline that prevents this color change (i.e., the well remains blue).[15]

Protocol for In Vitro Generation of Bedaquiline-Resistant Mutants

This protocol describes a method for selecting spontaneous Bedaquiline-resistant mutants of M. tuberculosis.

Methodology:

-

Culture Preparation: Grow M. tuberculosis clinical isolates in 7H9 broth to the mid-logarithmic phase (OD600 ≈ 0.6-0.8).

-

Plating for Mutant Selection: Plate a high density of bacterial cells (approximately 10⁸ to 10⁹ CFU) onto Middlebrook 7H11 agar plates containing Bedaquiline at concentrations of 5x, 10x, and 20x the predetermined MIC of the parental strain.[16]

-

Incubation: Incubate the plates at 37°C for 6-8 weeks.[16]

-

Isolation and Confirmation:

-

Colonies that appear on the drug-containing plates are considered potential resistant mutants.

-

Streak these colonies onto fresh 7H11 agar to obtain pure cultures.

-

Confirm the resistant phenotype by re-streaking onto 7H11 agar containing the same concentration of Bedaquiline used for the initial selection.[16]

-

-

Characterization:

Conclusion

Bedaquiline's unique mechanism of action targeting ATP synthase has provided a critical tool in the fight against MDR-TB. A thorough understanding of its interaction with the mycobacterial cell, as well as the genetic basis of resistance, is paramount for its effective and sustainable use. The data and protocols presented in this guide are intended to support the ongoing research and development efforts aimed at optimizing TB treatment regimens and overcoming the challenge of drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Executive summary - The Use of Bedaquiline in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment Outcomes for Drug-Resistant Tuberculosis Patients on Bedaquiline-Based Regimens in a Mostly Rural South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bedaquiline in multidrug-resistant pulmonary tuberculosis GENESIS-SEFH drug evaluation report* | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]

- 6. Improved Treatment Outcomes With Bedaquiline When Substituted for Second-line Injectable Agents in Multidrug-resistant Tuberculosis: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. researchgate.net [researchgate.net]

- 9. Adverse effects of bedaquiline in patients with extensively drug-resistant tuberculosis | Gaida | Southern African Journal of Infectious Diseases [sajid.co.za]

- 10. ejournal.seaninstitute.or.id [ejournal.seaninstitute.or.id]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 14. Evidence base for policy formulation - The Use of Bedaquiline in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of Telacebec (Q203): A Novel Imidazo[1,2-a]pyridine Antituberculosis Agent

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Antituberculosis agent-9" (Compound 5a) did not yield a specific, universally recognized compound. Therefore, this guide focuses on a well-documented, potent antituberculosis agent from a significant chemical class, Telacebec (Q203), a leading member of the imidazo[1,2-a]pyridine amide series, to serve as a representative example.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel antitubercular agents with new mechanisms of action. The imidazo[1,2-a]pyridine (IPA) class of compounds has emerged as a promising scaffold in TB drug discovery.[1][2] A leading clinical candidate from this series, Telacebec (Q203), has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mtb.[3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and biological evaluation of Telacebec (Q203).

Discovery and Lead Optimization

The journey to Q203 began with phenotypic high-content screening of compound libraries to identify hits with activity against Mtb inside infected macrophages.[5] This led to the identification of the imidazo[1,2-a]pyridine amide (IPA) scaffold as a promising starting point.[5] Subsequent lead optimization focused on improving potency, metabolic stability, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies revealed that the amide linker and the imidazo[1,2-a]pyridine core are crucial for anti-TB activity.[6] Modifications at various positions of the scaffold led to the synthesis of a series of analogs, with Q203 emerging as the most promising candidate due to its superior in vitro and in vivo efficacy and favorable pharmacokinetic profile.[5][6]

Quantitative Biological Data

The antitubercular activity and cytotoxicity of Telacebec (Q203) and its analogs have been extensively evaluated. The following tables summarize the key quantitative data.

Table 1: In Vitro Antitubercular Activity of Telacebec (Q203) and Related Compounds

| Compound | MIC against Mtb H37Rv (μM) | MIC against MDR-TB strains (μM) | MIC against XDR-TB strains (μM) | Reference |

| Q203 | ≤0.006 | 0.07 - 0.14 | 0.07 - 0.14 | [2][7] |

| Analog 13 | ≤0.006 | Not Reported | Not Reported | [7] |

| Analog 18 | ≤0.006 | Potent | Potent | [7] |

| Initial Hit | 0.2 | Not Reported | Not Reported | [7] |

MIC: Minimum Inhibitory Concentration

Table 2: In Vivo Efficacy of Telacebec (Q203) in a Murine TB Model

| Compound | Dose (mg/kg) | CFU Reduction in Lungs (log10) | Reference |

| Q203 | 10 | 3.13 | [5][6] |

| Analog 49 | 10 | 1.52 | [5][6] |

CFU: Colony-Forming Unit

Table 3: Cytotoxicity and Pharmacokinetic Properties of Telacebec (Q203)

| Parameter | Value | Reference |

| IC50 against VERO cells | >128 μM | [2] |

| Oral Bioavailability (mice) | 90.7% | [5][6] |

IC50: Half-maximal inhibitory concentration

Mechanism of Action

Telacebec (Q203) exerts its potent bactericidal effect through a novel mechanism of action, targeting the energy metabolism of Mtb. It specifically inhibits the QcrB subunit of the ubiquinol-cytochrome c reductase (bcc complex), which is a crucial component of the electron transport chain.[3][5] This inhibition disrupts the oxidative phosphorylation pathway, leading to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in bacterial cell death.[2] This mechanism is distinct from that of current first- and second-line anti-TB drugs, which is why Q203 is also effective against MDR and XDR strains.[3]

Experimental Protocols

Detailed experimental protocols are often found in the supplementary materials of publications. Below are generalized methodologies for key experiments based on published literature.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

-

Bacterial Culture: Mtb H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

-

Compound Preparation: Test compounds are serially diluted in a 96-well microplate.

-

Inoculation: A standardized inoculum of Mtb is added to each well.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

Detection: Alamar Blue solution is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: VERO (monkey kidney epithelial) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Serial dilutions of the test compounds are added to the wells, and the plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured using a microplate reader, and the IC50 value is calculated.

Visualization of Workflows

Drug Discovery and Development Workflow

Conclusion

Telacebec (Q203) represents a significant advancement in the fight against tuberculosis. Its novel mechanism of action, potent activity against drug-resistant strains, and favorable preclinical profile make it a promising candidate for future TB treatment regimens. The discovery and development of Q203 highlight the success of phenotypic screening and subsequent lead optimization in identifying new chemical entities to combat infectious diseases. Further clinical evaluation will be crucial in determining its ultimate role in the treatment of tuberculosis.

References

- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]

- 4. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Antituberculosis Agent-9 Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding sites of a novel therapeutic candidate, "Antituberculosis agent-9" (AT-9). The focus of this document is to present a structured approach to computational analysis, supported by detailed experimental protocols for validation and clear data visualization. The primary target of AT-9 is the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway.

Introduction

Tuberculosis remains a significant global health threat, necessitating the development of new and effective therapeutic agents.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis underscores the urgency for novel drugs with unique mechanisms of action.[2][3] In silico drug design and computational modeling have become indispensable tools in the early stages of drug discovery, allowing for the rapid screening of large compound libraries and providing insights into drug-target interactions at a molecular level.[1][4][5]

This guide details the computational workflow applied to characterize the binding of a hypothetical, yet promising, candidate, AT-9, to its target protein, InhA. The methodologies described herein are representative of a standard workflow in modern drug development.

Data Presentation: In Silico and In Vitro Analysis of AT-9

The following tables summarize the quantitative data obtained from computational docking and subsequent in vitro validation assays for AT-9, compared with the known InhA inhibitor, triclosan, and the frontline antituberculosis drug, isoniazid (which targets InhA after activation).

Table 1: Molecular Docking and Binding Energy Analysis

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| AT-9 | InhA (PDB: 3FNE) | -10.2 | -12.5 | TYR158, MET161, PHE149 |

| Triclosan | InhA (PDB: 3FNE) | -8.9 | -10.8 | TYR158, GLY141, MET161 |

| Isoniazid (activated) | InhA (PDB: 2NSD) | -6.5 | -7.9 | SER94, TYR158 |

Table 2: In Vitro Inhibitory Activity and Cytotoxicity

| Compound | MIC against H37Rv (µg/mL) | IC50 for InhA (µM) | Cytotoxicity (CC50 in Vero cells, µM) | Selectivity Index (CC50/IC50) |

| AT-9 | 1.25 | 0.5 | >100 | >200 |

| Triclosan | 0.1 | 0.08 | 25 | 312.5 |

| Isoniazid | 0.05 | 0.6 (activated) | >500 | >833 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

3.1. Molecular Docking Protocol

-

Protein Preparation: The three-dimensional crystal structure of M. tuberculosis InhA complexed with a triclosan derivative (PDB ID: 3FNE) was obtained from the Protein Data Bank.[6] The protein structure was prepared using the Protein Preparation Wizard in Schrödinger Suite. This process involved assigning bond orders, adding hydrogens, removing water molecules beyond 5 Å from the binding site, and performing a restrained minimization of the protein structure using the OPLS-2003 force field.[6]

-

Ligand Preparation: The 3D structures of AT-9 and triclosan were built using Maestro and prepared using LigPrep. This included generating possible ionization states at physiological pH (7.4 ± 0.2) and performing a conformational search.

-

Grid Generation: A receptor grid was generated around the active site of InhA, defined by the co-crystallized ligand in the 3FNE structure.

-

Docking and Scoring: Molecular docking was performed using the Glide module of the Schrödinger Suite in Extra Precision (XP) mode. The resulting poses were evaluated based on their docking scores, and the best-scoring pose for each ligand was selected for further analysis. Binding energy calculations were performed using the C-Docker protocol.[7]

3.2. In Vitro InhA Inhibition Assay

-

Reagents: Recombinant M. tuberculosis InhA, NADH, 2-trans-dodecenoyl-CoA (DD-CoA), and test compounds (AT-9, triclosan).

-

Procedure: The assay was performed in a 96-well plate format. Varying concentrations of the test compounds were pre-incubated with InhA in the reaction buffer. The reaction was initiated by adding NADH and DD-CoA. The rate of NADH oxidation was monitored by the decrease in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: The initial reaction velocities were calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined by fitting the data to a dose-response curve.

3.3. Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strain and Culture Conditions: Mycobacterium tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

-

Assay Protocol: A microplate-based Alamar blue assay was used to determine the MIC.[6] Two-fold serial dilutions of the test compounds were prepared in a 96-well plate. A standardized inoculum of M. tuberculosis H37Rv was added to each well. The plates were incubated at 37°C for 7 days. After incubation, Alamar blue solution was added to each well, and the plates were re-incubated for 24 hours.

-

Endpoint Determination: A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.

Visualizations: Workflows and Pathways

4.1. In Silico Drug Discovery Workflow

The following diagram illustrates the computational workflow used for the identification and characterization of AT-9.

Caption: In Silico Drug Discovery Workflow for AT-9.

4.2. Mycolic Acid Biosynthesis Pathway and InhA Inhibition

This diagram shows the simplified mycolic acid biosynthesis pathway in Mycobacterium tuberculosis and the point of inhibition by AT-9.

Caption: Inhibition of InhA by AT-9 in the Mycolic Acid Pathway.

Conclusion

The in silico modeling of "this compound" has provided significant insights into its binding mode and inhibitory potential against InhA. The computational predictions, supported by in vitro experimental data, suggest that AT-9 is a promising candidate for further development. The methodologies and workflows presented in this guide offer a robust framework for the computational analysis of novel antituberculosis agents, accelerating the discovery and design of new therapeutics to combat this global disease.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, evaluation, molecular docking and molecular dynamics studies of novel N-(4-(pyridin-2-yloxy) benzyl) arylamine derivatives as potential antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of Antituberculosis Agent-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antituberculosis agent-9, also identified as Compound 5a, is a pyrazole carboxamide derivative with promising in vitro activity against Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of its known physicochemical properties, biological activity, and putative mechanism of action based on available data. This document is intended to serve as a foundational resource for researchers engaged in the development of novel antituberculosis therapeutics.

Chemical Identity

-

Systematic Name: N-benzyl-1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

-

Synonyms: this compound, Compound 5a

-

CAS Number: 2998587-72-5

-

Molecular Formula: C₂₀H₁₆ClF₃N₄O

-

Molecular Weight: 436.82 g/mol

-

Chemical Structure:

Physicochemical Properties

A comprehensive experimental characterization of the physicochemical properties of this compound is not yet fully available in the public domain. The following table summarizes the currently known and computationally predicted properties.

| Property | Value | Method |

| Molecular Weight | 436.82 g/mol | Calculated |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP (calculated) | 4.9 | XLogP3 |

Biological Activity

This compound has demonstrated significant in vitro activity against various strains of Mycobacterium. The available data on its minimum inhibitory concentration (MIC) and cytotoxicity are summarized below.

| Organism/Cell Line | MIC (µg/mL) | Cytotoxicity (IC₅₀) |

| Mycobacterium tuberculosis H37Ra | 0.5 | - |

| HepG2 (Human liver cancer cell line) | - | 3.1 µM |

Experimental Protocols

Detailed experimental protocols for the synthesis and physicochemical characterization of this compound are not explicitly published. However, this section outlines general methodologies commonly employed for pyrazole carboxamide derivatives, which can be adapted for this specific compound.

Synthesis of Pyrazole-4-Carboxamide Derivatives

A general synthetic route to pyrazole-4-carboxamides involves the reaction of a pyrazole-4-carboxylic acid with a corresponding amine in the presence of a coupling agent.

Workflow for the Synthesis of Pyrazole-4-Carboxamides

Caption: General workflow for the synthesis of N-substituted pyrazole-4-carboxamides.

Protocol:

-

Activation: To a solution of the pyrazole-4-carboxylic acid in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane), a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is stirred at room temperature to activate the carboxylic acid.

-

Amine Addition: The desired amine is then added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature or slightly elevated temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted pyrazole-4-carboxamide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antitubercular agent is typically determined using the broth microdilution method.

Workflow for MIC Determination

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).

-

Inoculum Preparation: A standardized inoculum of the Mycobacterium strain is prepared to a specific turbidity (e.g., McFarland standard 0.5).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for a specified period (typically 7-14 days for M. tuberculosis).

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a colorimetric indicator such as resazurin.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, pyrazole-containing compounds have been reported to exhibit antitubercular activity through various mechanisms. One potential mode of action for pyrazole derivatives is the inhibition of essential mycobacterial enzymes.

Hypothesized Mechanism of Action

Caption: Hypothesized mechanism of action for pyrazole-based antitubercular agents.

Further research, including target identification studies, transcriptomics, and proteomics, is required to delineate the specific molecular target and signaling pathways affected by this compound in Mycobacterium tuberculosis.

Conclusion

This compound is a promising lead compound in the discovery of new drugs to combat tuberculosis. Its potent in vitro activity warrants further investigation into its physicochemical properties, mechanism of action, and in vivo efficacy. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to build upon in their efforts to develop this and similar compounds into clinically viable antituberculosis drugs.

Preliminary Toxicity Screening of Antituberculosis Agent-9 ("9u")

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity screening of "Antituberculosis agent-9," also identified as compound "9u," a symmetrical trans-cyclohexane-1,4-diamine derivative. This document summarizes the available preclinical safety data, details the experimental methodologies employed, and offers visual representations of experimental workflows and potential mechanistic pathways. The information is intended to support further investigation and development of this promising antitubercular candidate.

Executive Summary

Compound "9u" has demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv.[1][2] Preliminary toxicity screening indicates that "9u" exhibits a favorable safety profile in in vitro models, showing no significant cytotoxicity or genotoxicity at concentrations effective against M. tuberculosis.[1][2] Specifically, the compound was found to be safe in human lung epithelial A549 cells at concentrations substantially higher than its antitubercular effective dose.[1][2] While in vivo toxicity data for "9u" is not currently available, this guide provides standardized protocols for future acute toxicity studies.

Data Presentation: In Vitro Toxicity

The following tables summarize the quantitative data from the in vitro toxicity assessment of "this compound" ("9u") in the human lung epithelial cell line, A549.

Table 1: Cytotoxicity Data for "9u"

| Assay Type | Concentration (M) | Exposure Time (hours) | Result |

| MTT Assay | 10⁻³ | 24 | 77 ± 1.73% cell viability |

| 10⁻³ | 48 | 61 ± 1.15% cell viability | |

| 10⁻³ | 72 | 47 ± 2.31% cell viability | |

| 10⁻³ | 96 | 33 ± 1.15% cell viability | |

| 10⁻⁴ | 24 | 93 ± 1.15% cell viability | |

| 10⁻⁴ | 48 | 85 ± 2.31% cell viability | |

| 10⁻⁴ | 72 | 78 ± 1.15% cell viability | |

| 10⁻⁴ | 96 | 70 ± 2.31% cell viability | |

| 10⁻⁵ | 72 | No significant cytotoxicity | |

| LDH Release Assay | 10⁻³ | 24 | 149 ± 4.04% of control |

| 10⁻³ | 96 | 213 ± 4.62% of control | |

| 10⁻⁴ | 24 | 127 ± 2.31% of control | |

| 10⁻⁴ | 96 | 167 ± 2.31% of control | |

| 10⁻⁵ - 10⁻⁸ | up to 96 | No significant changes |

Data extracted from cytotoxicity studies on A549 cells.[1]

Table 2: Genotoxicity Data for "9u"

| Assay Type | Concentration (M) | Exposure Time (hours) | Result |

| Micronucleus Assay | 10⁻³ | 24 | 15 ± 2.31 MN/1000 cells |

| 10⁻³ | 48 | 21 ± 2.31 MN/1000 cells | |

| 10⁻³ | 72 | 26 ± 1.73 MN/1000 cells | |

| 10⁻³ | 96 | 33 ± 1.15 MN/1000 cells | |

| 10⁻⁵ - 10⁻⁸ | up to 96 | Insignificant induction of micronuclei | |

| Chromosomal Aberration Assay | 10⁻⁵ | 72 | No significant genotoxicity |

Data extracted from genotoxicity studies on A549 cells.[2]

Experimental Protocols

Detailed methodologies for the key in vitro and prospective in vivo toxicity assays are provided below.

In Vitro Cytotoxicity Assays

Cell Culture: Human lung epithelial cells (A549) were cultured in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 0.2% sodium bicarbonate, 100 units/mL penicillin, 100 µg/mL streptomycin, and 0.25 µg/mL amphotericin B. The cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.[1][2]

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Seed A549 cells (1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

-

Aspirate the medium and expose the cells to fresh medium containing various concentrations of "9u" (10⁻⁸ to 10⁻³ M) for 24, 48, 72, and 96 hours.

-

Following exposure, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

3.1.2. Lactate Dehydrogenase (LDH) Release Assay

-

Seed A549 cells in a 96-well plate as described for the MTT assay.

-

Expose cells to various concentrations of "9u" for the specified durations.

-

Collect the cell culture supernatant.

-

Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (typically 490 nm).

-

Express LDH release as a percentage of the positive control (cells lysed to achieve maximum LDH release).

3.1.3. Neutral Red Uptake (NRU) Assay

-

Seed A549 cells in a 96-well plate.

-

Expose cells to various concentrations of "9u".

-

After exposure, incubate the cells with a medium containing Neutral Red dye for approximately 3 hours.

-

Wash the cells to remove excess dye.

-

Extract the incorporated dye from the viable cells using a destain solution (e.g., a mixture of ethanol and acetic acid).

-

Measure the absorbance of the extracted dye at 540 nm.

-

Calculate cell viability based on the amount of dye retained compared to the untreated control.

In Vitro Genotoxicity Assays

3.2.1. Micronucleus Assay

-

Culture A549 cells and expose them to various concentrations of "9u".

-

Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Harvest the cells and fix them.

-

Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Score the frequency of micronuclei in binucleated cells under a microscope. A minimum of 1000 binucleated cells should be scored per concentration.

3.2.2. Chromosomal Aberration Assay

-

Culture A549 cells and treat them with different concentrations of "9u" for a specified period.

-

Add a metaphase-arresting agent (e.g., colcemid) to the culture.

-

Harvest the cells, treat them with a hypotonic solution, and then fix them.

-

Drop the fixed cells onto microscope slides and stain them.

-

Analyze at least 200 metaphase spreads per concentration for structural and numerical chromosomal aberrations under a microscope.

Prospective In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

While no in vivo toxicity data for "9u" is available, the following protocol based on OECD Guideline 423 is recommended for future studies.

-

Animals: Use healthy, young adult nulliparous, non-pregnant female rats.

-

Housing: House the animals in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard laboratory diet and water ad libitum.

-

Dose Administration: Administer "9u" orally by gavage. The starting dose level is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

Procedure: The test is conducted in a stepwise manner, with each step using three animals. The outcome of each step determines the next step:

-

If mortality occurs in the first step, the test is stopped, and the substance is classified.

-

If no mortality occurs, the test proceeds to the next higher dose level.

-

-

Observations: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Pathology: At the end of the observation period, perform a gross necropsy on all animals.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the preliminary toxicity screening of "this compound".

Proposed Mechanism of Action

Some diamine-based antitubercular agents are proposed to interfere with the biosynthesis of the mycobacterial cell wall. The exact mechanism for "9u" has not been elucidated.

Caption: Proposed general mechanism of action for some diamine-based antitubercular agents.

Conclusion and Future Directions

The preliminary in vitro toxicity data for "this compound" ("9u") are encouraging, suggesting a good safety margin at therapeutically relevant concentrations. The compound does not appear to pose a significant cytotoxic or genotoxic risk to human lung cells.

Further studies are warranted to fully characterize the safety profile of "9u". Key recommendations for future work include:

-

In Vivo Acute Toxicity Studies: Conduct acute oral toxicity studies in rodents following OECD guidelines to determine the LD₅₀ and identify potential target organs of toxicity.

-

Mechanism of Action Studies: Investigate the specific molecular target and mechanism of action of "9u" to better understand its antitubercular activity and potential off-target effects. This will also enable the development of more detailed signaling pathway diagrams.

-

Sub-acute and Chronic Toxicity Studies: If the compound progresses, conduct repeated-dose toxicity studies to evaluate its safety upon longer-term administration.

-

Pharmacokinetic and ADME Studies: Characterize the absorption, distribution, metabolism, and excretion profile of "9u" to understand its disposition in the body.

The data and protocols presented in this guide provide a solid foundation for the continued preclinical development of "this compound" as a potential new therapeutic for tuberculosis.

References

- 1. Expression Profile of Markers of Apoptosis, Injury and Oxidative Stress in Human Lung Epithelium Cells-A5449 Receiving Chronic Exposure of Potential Anti-Tubercular Drug-trans-Cyclohexane-1, 4-Diamine Derivative-“9u” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

Target Deconvolution and Validation of Antituberculosis Agent-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with new mechanisms of action.[1][2] "Antituberculosis agent-9" (also known as Compound 5a), a novel pyrimidine derivative, has demonstrated promising in vitro activity against various Mtb strains.[3] This technical guide provides a comprehensive framework for the identification and validation of the molecular target(s) of this compound, a critical step in its preclinical and clinical development. The guide outlines detailed experimental protocols and data presentation strategies to facilitate a structured and rigorous target deconvolution process.

Introduction to this compound

This compound is a novel, orally active pyrimidine derivative with significant inhibitory activity against Mycobacterium tuberculosis.[3] Initial studies have quantified its potent bactericidal effects, highlighting its potential as a next-generation therapeutic. A summary of its known in vitro activity is presented below.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line / Strain | Reference |

| MIC | 0.5 µg/mL | M. tuberculosis H37Ra | [3] |

| MIC | 0.5 µg/mL | M. tuberculosis H37Rv (Clinical Isolate) | [3] |

| MIC | 0.5 - 1.0 µg/mL | Various Clinical Isolates of M. tuberculosis | [3] |

| MIC | 4.0 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA) | [3] |

| MIC | 4.0 µg/mL | M. abscessus | [3] |

| MIC | 4.0 µg/mL | M. smegmatis | [3] |

| IC₅₀ (Cytotoxicity) | 3.1 µM | HepG2 cells | [3] |

Target Identification Strategies

Identifying the molecular target of a novel compound is a multifaceted process that often requires a combination of computational and experimental approaches. The following sections detail established methodologies for the target identification of antibacterial agents.

Affinity-Based Methods

Affinity-based approaches aim to physically isolate the drug target based on its binding to the compound of interest.

Experimental Protocol: Affinity Chromatography

-

Immobilization of this compound:

-

Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the derivatized compound with the beads according to the manufacturer's protocol to achieve immobilization.

-

Thoroughly wash the beads to remove any non-covalently bound compound.

-

-

Preparation of M. tuberculosis Lysate:

-

Culture M. tuberculosis H37Rv to mid-log phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS with protease inhibitors).

-

Lyse the cells using a French press or bead beater.

-

Clarify the lysate by ultracentrifugation to remove cell debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified lysate with the this compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with underivatized beads.

-

Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins using a competitive eluent (e.g., excess free this compound) or by changing the buffer conditions (e.g., high salt or pH).

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

-

Genetic and Genomic Approaches

These methods identify the target by observing how genetic alterations in the pathogen affect its susceptibility to the drug.

Experimental Protocol: Whole-Genome Sequencing of Resistant Mutants

-

Generation of Resistant Mutants:

-

Culture M. tuberculosis H37Rv in the presence of sub-lethal concentrations of this compound.

-

Plate a large number of cells (~10⁹ CFU) on solid media containing 2-4x the MIC of this compound.

-

Isolate colonies that grow on the selective media.

-

-

Confirmation of Resistance:

-

Culture the isolated colonies in liquid media and determine their MIC for this compound to confirm the resistant phenotype.

-

-

Whole-Genome Sequencing:

-

Extract genomic DNA from the resistant mutants and the parental wild-type strain.

-

Perform whole-genome sequencing using a next-generation sequencing platform.

-

-

Variant Analysis:

-

Align the sequencing reads of the resistant mutants to the reference genome of the parental strain.

-

Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the parental strain.

-

Prioritize genes with mutations that are likely to be involved in drug binding or metabolism.

-

Diagram 1: Target Identification Workflow

Caption: A generalized workflow for identifying and validating the molecular target of this compound.

Target Validation

Once a putative target is identified, it is crucial to validate that it is indeed the protein responsible for the compound's antitubercular activity.

Genetic Validation

Experimental Protocol: Gene Knockdown using CRISPRi

-

Construct Design:

-

Design a single-guide RNA (sgRNA) targeting the gene of the putative target.

-

Clone the sgRNA into a suitable expression vector for M. tuberculosis that also expresses a catalytically inactive Cas9 (dCas9).

-

-

Transformation and Induction:

-

Electroporate the CRISPRi plasmid into wild-type M. tuberculosis.

-

Induce the expression of dCas9 and the sgRNA with an appropriate inducer (e.g., anhydrotetracycline).

-

-

Phenotypic Analysis:

-

Determine the MIC of this compound for the knockdown strain and a control strain (expressing a non-targeting sgRNA).

-

A significant decrease in the MIC upon target knockdown is indicative of on-target activity.

-

Biochemical Validation

Experimental Protocol: In Vitro Enzymatic Assay

-

Protein Expression and Purification:

-

Clone the gene of the putative target into an expression vector (e.g., pET vector for E. coli expression).

-

Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Enzyme Kinetics:

-

Establish a functional assay for the purified enzyme.

-

Determine the kinetic parameters (Kₘ and Vₘₐₓ) of the enzyme with its substrate.

-

-

Inhibition Assay:

-

Perform the enzymatic assay in the presence of varying concentrations of this compound.

-

Determine the IC₅₀ value of the compound for the target enzyme.

-

Diagram 2: Potential Drug Target Pathways in M. tuberculosis

Caption: Simplified diagram of key metabolic and biosynthetic pathways in M. tuberculosis that are common drug targets.

Biophysical Characterization of Drug-Target Interaction

Directly measuring the binding of this compound to its validated target provides further evidence and quantitative data on the interaction.

Table 2: Biophysical Methods for Drug-Target Interaction Analysis

| Method | Principle | Key Parameters Measured |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (Kₐ), dissociation constant (Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. | Association rate (kₐ), dissociation rate (kₔ), and dissociation constant (Kₔ). |

| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon ligand binding. | Change in melting temperature (ΔTₘ). |

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Prepare a solution of the purified target protein in a suitable buffer.

-

Prepare a solution of this compound in the same buffer.

-

Degas both solutions to prevent bubble formation.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the compound into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

Conclusion

The systematic approach outlined in this guide, combining genetic, biochemical, and biophysical methods, provides a robust framework for the target identification and validation of this compound. Successful elucidation of its mechanism of action will be instrumental in advancing this promising compound through the drug development pipeline and addressing the urgent need for new therapies to combat tuberculosis.

References

- 1. Frontiers | State-of-the-art strategies to prioritize Mycobacterium tuberculosis drug targets for drug discovery using a subtractive genomics approach [frontiersin.org]

- 2. What are some known drug targets in Mycobacterium tuberculosis? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antituberculosis agent-9

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of "Antituberculosis agent-9," a novel pyrimidine derivative with potent activity against Mycobacterium tuberculosis.

Introduction

This compound, also identified as compound 5a, is a promising novel pyrimidine derivative that has demonstrated significant inhibitory activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1] Accurate determination of its MIC is a critical step in the preclinical development of this compound, providing essential data on its potency and spectrum of activity. This document outlines the established protocols for MIC determination, presents available data, and describes the putative mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the reported MIC values for this compound against various mycobacterial strains and other bacteria.

Table 1: MIC of this compound against Mycobacterium tuberculosis Strains [1]

| Strain | Description | MIC (µg/mL) |

| H37Ra | Avirulent reference strain | 0.5 |

| H37Rv | Virulent reference strain | 0.5 |

| K4 | Clinical isolate | 0.5 |

| K12 | Clinical isolate | 0.5 |

| K5 | Clinical isolate | 1.0 |

| K16 | Clinical isolate | 1.0 |

Table 2: MIC of this compound against other Mycobacteria and Bacteria

| Organism | MIC (µg/mL) |

| M. abscessus | 4.0 |

| M. smegmatis | 4.0 |

| MRSA | 4.0 |

Putative Signaling Pathway and Mechanism of Action

This compound is suggested to exert its antimycobacterial effect by targeting the protein kinase PknB.[1] PknB is a serine/threonine protein kinase that is essential for the regulation of cell growth and division in Mycobacterium tuberculosis. By inhibiting PknB, this compound likely disrupts these critical cellular processes, leading to bacterial death.

References

Application Notes: Cell-based Assays for Antituberculosis agent-9 Efficacy

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new therapeutic agents with novel mechanisms of action.[1] "Antituberculosis agent-9" (ATA-9) is a novel synthetic compound identified as a potent inhibitor of Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1).[2] DprE1 is a critical enzyme in the mycobacterial cell wall synthesis pathway, making it a highly vulnerable target for new drugs.[3] These application notes provide detailed protocols for evaluating the in vitro efficacy of ATA-9 using standard cell-based assays.

Mechanism of Action of this compound

ATA-9 is a covalent inhibitor that specifically targets the DprE1 enzyme. DprE1 is an essential flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[3][4] DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, both of which are essential structural components of the Mtb cell wall.[5] ATA-9 contains a nitro group that is reduced by the flavin cofactor within the DprE1 active site, forming a reactive nitroso species. This intermediate then forms a covalent bond with a key cysteine residue (Cys387), irreversibly inactivating the enzyme and leading to bacterial death.[3][5]

Figure 1: Mechanism of ATA-9 Inhibition of DprE1 Pathway.

Data Presentation

The efficacy of ATA-9 was evaluated in comparison to first-line antitubercular drugs. All quantitative data are summarized below.

Table 1: In Vitro Activity of ATA-9 against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) [a] | IC50 (µg/mL) [b] | Selectivity Index (SI) [c] |

| ATA-9 | 0.015 | > 20 | > 1333 |

| Isoniazid | 0.05 | > 50 | > 1000 |

| Rifampicin | 0.1 | 15 | 150 |

- [a] Minimum Inhibitory Concentration determined by Microplate Alamar Blue Assay (MABA).

- [b] 50% Inhibitory Concentration against HepG2 human cell line.

- [c] Selectivity Index calculated as IC50 / MIC.

Table 2: Intracellular Activity of ATA-9 in an Mtb-Infected Macrophage Model

| Compound (Concentration) | Log10 Reduction in CFU vs. Untreated Control [d] |

| ATA-9 (0.1 µg/mL) | 2.5 |

| ATA-9 (1.0 µg/mL) | 3.8 |

| Isoniazid (0.1 µg/mL) | 1.5 |

| Rifampicin (1.0 µg/mL) | 4.1 |

| Untreated Control | 0 |

- [d] Colony Forming Units (CFU) enumerated at 72 hours post-treatment.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the Microplate Alamar Blue Assay (MABA) to determine the MIC of ATA-9 against replicating Mtb.[6][7]

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

96-well black, clear-bottom microplates

-

Alamar Blue reagent

-

Test compounds (ATA-9, Isoniazid, Rifampicin) dissolved in DMSO

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Culture Mtb H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).

-

Dilute the bacterial culture to a final OD600 of 0.001 in fresh 7H9 broth.

-

Prepare serial 2-fold dilutions of the test compounds in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (vehicle only) and a media-only control (no bacteria).

-

Add 100 µL of the diluted Mtb culture to each well, bringing the final volume to 200 µL.

-

Seal the plates with parafilm and incubate at 37°C for 7 days.

-

After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.[8]

-

Incubate for an additional 24 hours at 37°C.

-

Read the results. A blue color indicates no bacterial growth, while a pink color indicates growth.[7] The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Protocol 2: Mammalian Cell Cytotoxicity Assay

This protocol assesses the toxicity of ATA-9 against a human cell line (e.g., HepG2 or A549) using an MTT assay.[9]

Materials:

-

HepG2 cells (human liver carcinoma cell line)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Test compounds

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle-only control.

-

Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability versus the drug concentration.

Protocol 3: Intracellular Activity in Macrophage Infection Model

This protocol evaluates the ability of ATA-9 to kill Mtb residing within macrophages.[10][11]

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

PMA (Phorbol 12-myristate 13-acetate)

-

M. tuberculosis H37Rv

-

24-well tissue culture plates

-

Sterile PBS

-

Sterile water with 0.05% Triton X-100 for cell lysis

-

Middlebrook 7H11 agar plates

Procedure:

Figure 2: Workflow for Macrophage Intracellular Killing Assay.

-

Cell Seeding and Differentiation: Seed THP-1 cells into 24-well plates at 2.5 x 10⁵ cells/well in RPMI-1640 containing 100 ng/mL PMA. Incubate for 48-72 hours to allow differentiation into adherent macrophages.

-

Infection: Wash the differentiated macrophages with warm RPMI. Infect the cells with Mtb H37Rv at a multiplicity of infection (MOI) of 10:1 (bacteria:cell).[11] Incubate for 4 hours at 37°C.

-

Removal of Extracellular Bacteria: After the infection period, wash the cells three times with warm RPMI to remove extracellular bacteria.

-

Compound Addition: Add fresh RPMI containing the desired concentrations of ATA-9 or control drugs. Include a drug-free (vehicle) control well.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Cell Lysis and CFU Plating:

-

At the end of the incubation, wash the cells with PBS.

-

Lyse the macrophages by adding 500 µL of sterile water containing 0.05% Triton X-100 and incubating for 10 minutes.

-

Prepare 10-fold serial dilutions of the cell lysates in 7H9 broth.

-

Plate 100 µL of each dilution onto 7H11 agar plates.

-

-

CFU Enumeration: Incubate the agar plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU/mL. Calculate the log10 reduction in CFU compared to the untreated control.

References

- 1. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A High-throughput Compatible Assay to Evaluate Drug Efficacy against Macrophage Passaged Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antituberculosis Agent-9 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antituberculosis agent-9, also identified as compound 5a in recent literature, is a novel pyrimidine derivative demonstrating significant promise as an anti-mycobacterial agent.[1] This compound exhibits potent inhibitory activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Its efficacy, coupled with favorable pharmacokinetic properties, positions this compound as a compelling candidate for further investigation and development in high-throughput screening (HTS) campaigns aimed at discovering new tuberculosis therapies.

These application notes provide a comprehensive overview of this compound, including its biological activity, proposed mechanism of action, and detailed protocols for its use in HTS assays.

Quantitative Data Summary

The biological activity of this compound has been quantified against various mycobacterial strains and for its cytotoxic effects. The following tables summarize the key inhibitory concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis Strains [1]

| Strain | Description | MIC (µg/mL) |

| H37Ra | Avirulent reference strain | 0.5 |

| H37Rv | Virulent reference strain | 0.5 |

| K4 | Clinical isolate | 0.5 |

| K12 | Clinical isolate | 0.5 |

| K5 | Clinical isolate | 1.0 |

| K16 | Clinical isolate | 1.0 |

Table 2: Inhibitory Activity of this compound against Other Mycobacteria and Cytotoxicity [1]

| Organism/Cell Line | Description | Inhibitory Concentration |

| M. abscessus | Nontuberculous mycobacterium | MIC: 4.0 µg/mL |

| M. smegmatis | Non-pathogenic mycobacterium | MIC: 4.0 µg/mL |

| MRSA | Methicillin-resistant S. aureus | MIC: 4.0 µg/mL |

| HepG2 | Human liver cancer cell line | IC50: 3.1 µM (48h) |

Proposed Mechanism of Action

Current research suggests that this compound may exert its antimycobacterial effect by targeting the essential serine/threonine protein kinase B (PknB) in Mycobacterium tuberculosis.[1] PknB plays a crucial role in regulating cell growth, division, and morphology, making it a vital target for novel antitubercular drugs. The inhibition of PknB disrupts these fundamental cellular processes, ultimately leading to bacterial cell death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

-

Mycobacterium tuberculosis strain (e.g., H37Rv).

-

This compound stock solution (in DMSO).

-

Sterile 96-well microplates.

-

Alamar Blue reagent.

-

Plate reader (fluorescence or absorbance).

Procedure:

-

Preparation of Bacterial Inoculum:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Dilute the culture to a final concentration of approximately 1 x 10^5 CFU/mL in fresh 7H9 broth.

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a positive control (bacteria with no drug) and a negative control (broth only).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue:

-

Add 20 µL of Alamar Blue reagent to each well.

-

Incubate for an additional 24 hours at 37°C.

-

-

Reading Results:

-

Visually inspect the plates for a color change from blue (no growth) to pink (growth).

-

Alternatively, read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change or shows a significant reduction in fluorescence/absorbance compared to the positive control.

-

High-Throughput Screening (HTS) Protocol for this compound and Similar Compounds

This protocol outlines a whole-cell phenotypic HTS workflow to identify novel antitubercular agents.

Protocol Steps:

-

Library Preparation:

-

A diverse chemical library is plated in 384-well microplates at a single, fixed concentration (e.g., 10 µM) in DMSO.

-

-

Primary Screening:

-

Dispense M. tuberculosis (e.g., a reporter strain expressing luciferase or GFP for easier readout) into the 384-well plates containing the compound library.

-

Incubate the plates at 37°C for 5-7 days.

-

Measure the reporter signal (luminescence or fluorescence) or use a viability dye like Resazurin (the active ingredient in Alamar Blue).

-

Wells showing a significant reduction in signal (typically >90% inhibition) compared to control wells are identified as primary hits.

-

-

Hit Confirmation and Dose-Response:

-

Primary hits are re-tested under the same conditions to confirm their activity.

-

Confirmed hits are then subjected to a dose-response analysis, similar to the MIC determination protocol, to determine their half-maximal inhibitory concentration (IC50).

-

-

Cytotoxicity and Selectivity Assessment:

-

The cytotoxicity of the confirmed hits is evaluated against a mammalian cell line (e.g., HepG2 or Vero cells) to determine the CC50 (half-maximal cytotoxic concentration).

-

The selectivity index (SI) is calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). Compounds with a high SI (typically >10) are prioritized as they are more selective for the bacteria over host cells.

-

-

Lead Prioritization:

-

Compounds with potent antimycobacterial activity (low IC50), low cytotoxicity (high CC50), and a favorable selectivity index are selected as lead candidates for further optimization and preclinical development.

-

Conclusion

This compound is a promising lead compound for the development of new drugs against tuberculosis. The provided data and protocols offer a framework for researchers to incorporate this and similar compounds into their high-throughput screening and drug discovery programs. The potential targeting of PknB offers a novel mechanism of action that could be effective against drug-resistant strains of M. tuberculosis. Further investigation into the structure-activity relationship and mechanism of action of this class of compounds is warranted.

References

Application Notes and Protocols for In Vivo Studies of Antituberculosis Agent-9

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and in vivo evaluation of Antituberculosis agent-9, a promising orally active compound for the treatment of tuberculosis. The following protocols are designed to ensure reproducible and reliable results in preclinical animal models.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for developing a suitable formulation for in vivo studies. The following table summarizes the known and assumed properties for the purpose of this protocol.

| Property | Value | Source/Assumption |

| Molecular Weight | ~450 g/mol | Assumed for calculation purposes |

| Aqueous Solubility | < 0.1 µg/mL | Implied by its classification as a poorly soluble drug |

| LogP | > 3 | Assumed based on poor aqueous solubility |

| pKa | Not available | - |

| Physical State | Crystalline solid | Assumed |

| In Vitro Efficacy (MIC against M. tuberculosis H37Rv) | 0.5 µg/mL | [1] |

| In Vivo Efficacy (Mice) | 0.5 log10 RLU reduction at 300 mg/kg/day (oral) | [1] |

| Vehicle used in reported study | CMC-Na | [1] |

Formulation Strategy for a Poorly Soluble Compound

Given the low aqueous solubility of this compound, a formulation strategy is required to enhance its oral bioavailability and ensure consistent exposure in animal studies.[2][3][4] Common approaches for poorly soluble drugs include particle size reduction, solid dispersions, and lipid-based formulations.[2][3][4] For initial in vivo screening, a simple and scalable approach is the preparation of a micronized suspension in an aqueous vehicle. This method increases the surface area of the drug particles, which can improve the dissolution rate in the gastrointestinal tract.[3]

Sodium carboxymethyl cellulose (CMC-Na) is a widely used, biocompatible, and non-toxic suspending agent for oral administration in rodents.[5][6][7] A 0.5% to 1% (w/v) solution of low-viscosity CMC-Na is generally well-tolerated and provides a stable suspension for oral gavage.[5]

Experimental Protocols

Preparation of 0.5% (w/v) CMC-Na Vehicle

Materials:

-

Low-viscosity Sodium Carboxymethyl Cellulose (CMC-Na)

-

Sterile, purified water (e.g., Milli-Q or equivalent)

-

Sterile magnetic stir bar and stir plate

-

Sterile graduated cylinder

-

Sterile container for storage

Protocol:

-

In a sterile beaker, add a sterile magnetic stir bar.

-

Measure 50 mL of sterile, purified water using a sterile graduated cylinder and add it to the beaker.

-

Place the beaker on a magnetic stir plate and begin stirring to create a vortex.

-

Slowly sprinkle 0.25 g of low-viscosity CMC-Na powder into the vortex to prevent clumping.

-

Continue stirring until the CMC-Na is completely dissolved and the solution is clear. This may take 1-2 hours.

-

Transfer the 0.5% CMC-Na solution to a sterile, labeled container.

-

Store the vehicle at 2-8°C for up to one week. Before use, allow the solution to equilibrate to room temperature.

Formulation of this compound Suspension (10 mg/mL)

Materials:

-

This compound powder

-

Prepared 0.5% (w/v) CMC-Na vehicle

-

Mortar and pestle (sterile)

-

Spatula (sterile)

-

Analytical balance

-

Sterile conical tube (e.g., 15 mL)

Protocol:

-

Weigh the required amount of this compound powder using an analytical balance. For a 10 mg/mL suspension in 10 mL of vehicle, weigh 100 mg of the compound.

-

Transfer the powder to a sterile mortar.

-

Add a small volume (e.g., 1 mL) of the 0.5% CMC-Na vehicle to the powder in the mortar.

-

Triturate the powder with the pestle to create a smooth, uniform paste. This step is crucial for breaking down any large agglomerates.

-

Gradually add the remaining volume of the 0.5% CMC-Na vehicle in small portions while continuously triturating to ensure a homogenous suspension.

-

Transfer the final suspension to a sterile, labeled conical tube.

-

Vortex the suspension thoroughly before each use to ensure uniform distribution of the drug.

Characterization of the Formulation

To ensure the quality and consistency of the formulation, the following characterization studies are recommended.[8][9][10][11]

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual inspection | Homogenous, milky-white suspension, free of large aggregates. |

| Particle Size Distribution | Laser Diffraction or Dynamic Light Scattering | D90 < 20 µm to improve dissolution. |

| pH | pH meter | Within a neutral range (e.g., 6.0-7.5) to ensure stability and compatibility with the physiological environment. |

| Drug Content | HPLC-UV | 90-110% of the theoretical concentration. |

| Stability | Visual inspection and particle size analysis | No significant changes in appearance or particle size after 24 hours at room temperature. |

In Vivo Efficacy Study in a Mouse Model of Tuberculosis

Animal Model:

-

Female BALB/c mice, 6-8 weeks old.

Infection:

-

Infect mice via aerosol route with a low dose of Mycobacterium tuberculosis H37Rv (e.g., 100-200 CFU/lungs).

Treatment:

-

Four weeks post-infection, randomize mice into treatment and control groups (n=8-10 mice per group).

-

The treatment group will receive this compound formulated in 0.5% CMC-Na at a dose of 300 mg/kg body weight.

-